4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole
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Overview
Description
4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that features a pyrrole ring with benzylidene and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole can be achieved through the reductive cyclization of nitroketone derivatives derived from Baylis-Hillman adducts. The reaction typically involves the use of Fe/AcOH under reflux conditions to yield the desired pyrrole derivative . Another method involves the use of Zn/NH4Cl at low temperatures, which can also produce the compound, albeit with different selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Reduction: The compound can be reduced using catalytic hydrogenation or metal-acid combinations like Fe/AcOH.
Oxidation: Oxidative conditions can transform the pyrrole ring into different functionalized derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzylidene and dimethyl groups.
Common Reagents and Conditions
Reduction: Fe/AcOH, Zn/NH4Cl, catalytic hydrogenation.
Oxidation: Common oxidizing agents like KMnO4 or CrO3.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives and cyclic nitrones, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-imidazole
- 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-oxazole
- 4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-thiazole
Uniqueness
4-Benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses.
Properties
CAS No. |
89849-57-0 |
---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-benzylidene-2,5-dimethyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C13H15N/c1-10-8-13(11(2)14-10)9-12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
QCFVPRQGFHNMIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC2=CC=CC=C2)C(=N1)C |
Origin of Product |
United States |
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